

Comparative Analysis for the Definitive Identification of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-ethylbenzoate**

Cat. No.: **B1265719**

[Get Quote](#)

This guide provides a comprehensive comparison of **Methyl 4-ethylbenzoate** with structurally similar alternatives, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in its unambiguous identification. By presenting key physical and spectroscopic data, this document serves as a practical resource for analytical and organic chemists.

Comparative Data of Methyl 4-ethylbenzoate and Alternatives

To differentiate **Methyl 4-ethylbenzoate** from its common structural analogs—Methyl benzoate, Methyl 4-methylbenzoate, and Ethyl 4-ethylbenzoate—a comparative analysis of their physical and spectroscopic properties is essential. The following tables summarize the key identification parameters for these compounds.

Table 1: Physical and Molecular Properties

Property	Methyl 4-ethylbenzoate	Methyl Benzoate	Methyl 4-methylbenzoate	Ethyl 4-ethylbenzoate
CAS Number	7364-20-7	93-58-3	99-75-2	36207-13-3
Molecular Formula	C ₁₀ H ₁₂ O ₂	C ₈ H ₈ O ₂	C ₉ H ₁₀ O ₂	C ₁₁ H ₁₄ O ₂
Molecular Weight	164.20 g/mol	136.15 g/mol	150.17 g/mol	178.23 g/mol
Boiling Point	105-107 °C / 15 mmHg	199.6 °C	217 °C	256.6 °C
Appearance	Liquid	Colorless oily liquid	Colorless to white crystalline solid	Liquid

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton Assignment	Methyl 4-ethylbenzoate	Methyl Benzoate	Methyl 4-methylbenzoate	Ethyl 4-ethylbenzoate
Aromatic H (ortho to -COOR)	~7.9 ppm (d)	~8.0 ppm (m)	~7.94 ppm (d)	~7.9 ppm (d)
Aromatic H (meta to -COOR)	~7.2 ppm (d)	~7.4 ppm (m)	~7.24 ppm (d)	~7.2 ppm (d)
-OCH ₃	~3.9 ppm (s)	~3.9 ppm (s)	~3.88 ppm (s)	N/A
-OCH ₂ CH ₃ (Methylene)	N/A	N/A	N/A	~4.35 ppm (q)
-OCH ₂ CH ₃ (Methyl)	N/A	N/A	N/A	~1.38 ppm (t)
Aromatic-CH ₂ CH ₃ (Methylene)	~2.7 ppm (q)	N/A	N/A	~2.68 ppm (q)
Aromatic-CH ₂ CH ₃ (Methyl)	~1.2 ppm (t)	N/A	N/A	~1.23 ppm (t)
Aromatic-CH ₃	N/A	N/A	~2.39 ppm (s)	N/A

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon Assignment	Methyl 4-ethylbenzoate	Methyl Benzoate	Methyl 4-methylbenzoate	Ethyl 4-ethylbenzoate
C=O	~167 ppm	~167.1 ppm	~167.1 ppm	~166.5 ppm
Aromatic C (ipso, attached to -COOR)	~128 ppm	~130.4 ppm	~127.3 ppm	~128.0 ppm
Aromatic C (ortho to -COOR)	~129 ppm	~129.5 ppm	~129.5 ppm	~129.8 ppm
Aromatic C (meta to -COOR)	~127 ppm	~128.8 ppm	~129.0 ppm	~127.7 ppm
Aromatic C (para to -COOR)	~149 ppm	~132.6 ppm	~143.4 ppm	~149.0 ppm
-OCH ₃	~52 ppm	~51.7 ppm	~51.8 ppm	N/A
-OCH ₂ CH ₃ (Methylene)	N/A	N/A	N/A	~60.8 ppm
-OCH ₂ CH ₃ (Methyl)	N/A	N/A	N/A	~14.3 ppm
Aromatic-CH ₂ CH ₃ (Methylene)	~29 ppm	N/A	N/A	~28.9 ppm
Aromatic-CH ₂ CH ₃ (Methyl)	~15 ppm	N/A	N/A	~15.5 ppm
Aromatic-CH ₃	N/A	N/A	~21.5 ppm	N/A

Table 4: Infrared (IR) Spectroscopic Data

Functional Group Vibration	Methyl 4- ethylbenzoate	Methyl Benzoate	Methyl 4- methylbenzoate	Ethyl 4- ethylbenzoate
C=O Stretch (Ester)	~1720 cm ⁻¹	~1725 cm ⁻¹	~1720 cm ⁻¹	~1718 cm ⁻¹
Aromatic C=C Stretch	~1610, ~1510 cm ⁻¹	~1600, ~1450 cm ⁻¹	~1610, ~1515 cm ⁻¹	~1610, ~1510 cm ⁻¹
C-O Stretch (Ester)	~1275, ~1100 cm ⁻¹	~1280, ~1110 cm ⁻¹	~1280, ~1110 cm ⁻¹	~1275, ~1105 cm ⁻¹
sp ² C-H Stretch (Aromatic)	>3000 cm ⁻¹	>3000 cm ⁻¹	>3000 cm ⁻¹	>3000 cm ⁻¹
sp ³ C-H Stretch (Alkyl)	<3000 cm ⁻¹	<3000 cm ⁻¹	<3000 cm ⁻¹	<3000 cm ⁻¹

Table 5: Mass Spectrometry (MS) Data

Ion Fragment (m/z)	Methyl 4- ethylbenzoate	Methyl Benzoate	Methyl 4- methylbenzoate	Ethyl 4- ethylbenzoate
Molecular Ion [M] ⁺	164	136	150	178
[M - OCH ₃] ⁺ / [M - OCH ₂ CH ₃] ⁺	133	105	119	133
[C ₆ H ₄ R] ⁺	105 (ethylphenyl)	77 (phenyl)	91 (tolyl)	105 (ethylphenyl)
Base Peak	133	105	119	133

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

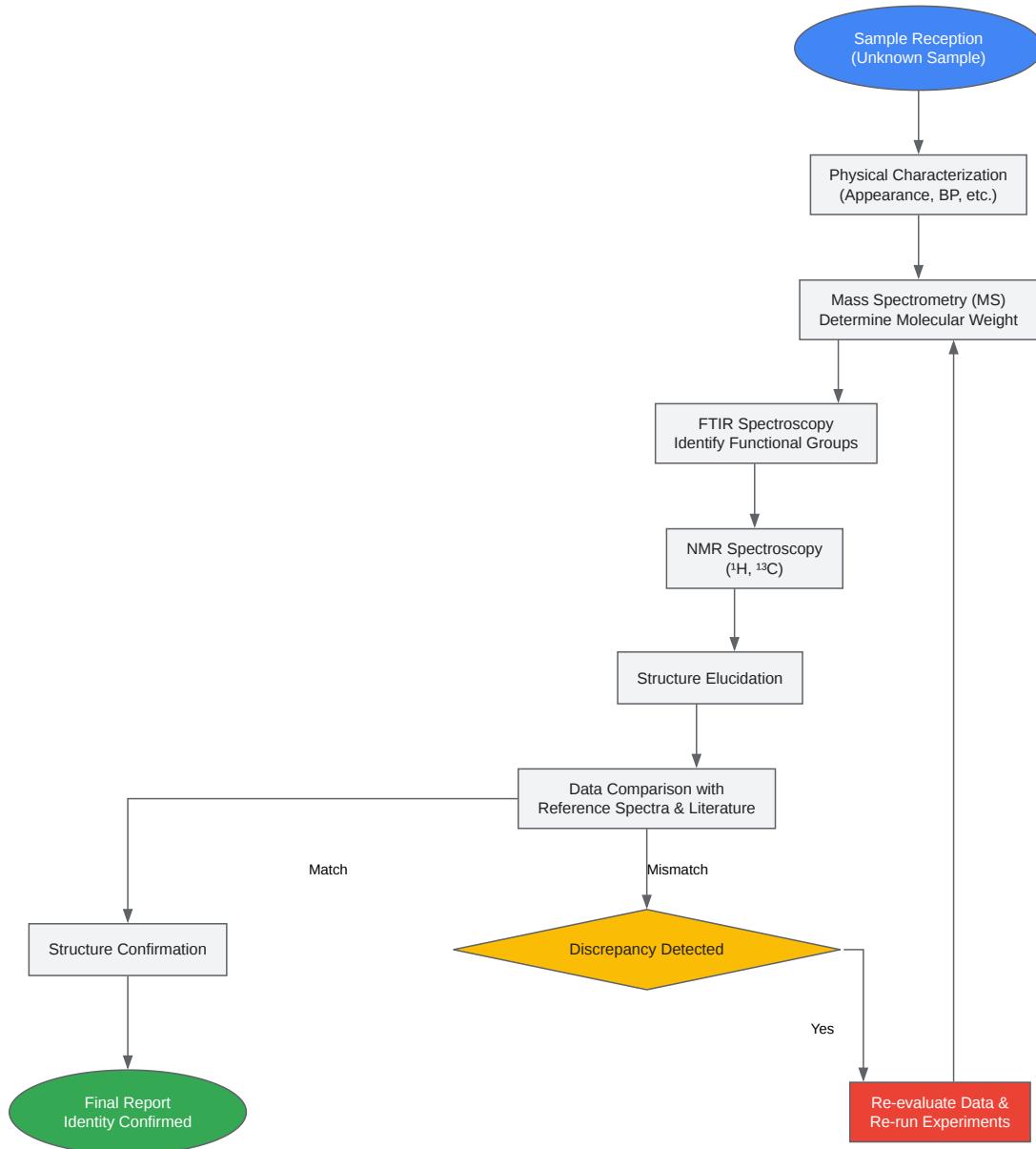
- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time (aq): 4.0 s.
 - Spectral Width: 20 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
 - Number of Scans: 1024.
 - Relaxation Delay (d1): 2.0 s.
 - Acquisition Time (aq): 1.2 s.
 - Spectral Width: 240 ppm.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.
- Pick peaks and assign them based on chemical shifts, coupling patterns, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the liquid sample directly onto the ATR crystal.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

- Identify and label the major absorption bands.
- Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-O stretch, C-H stretch).


Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
- GC-MS Parameters:
 - GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters (Electron Ionization - EI):
 - Ionization Energy: 70 eV.
 - Mass Range: 40-400 m/z.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern by identifying major fragment ions.

- Propose fragmentation pathways consistent with the structure of the molecule to explain the observed fragment ions.

Logical Workflow for Compound Identity Confirmation

The following diagram illustrates a systematic workflow for confirming the identity of a chemical compound like **Methyl 4-ethylbenzoate**.

[Click to download full resolution via product page](#)

A logical workflow for confirming the identity of a chemical compound.

- To cite this document: BenchChem. [Comparative Analysis for the Definitive Identification of Methyl 4-ethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1265719#confirming-identity-of-methyl-4-ethylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com